benzyl N-(3-chloro-2-oxopropyl)carbamate
Description
Properties
CAS No. |
67865-73-0 |
|---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Protection of 3-Aminopropanol
3-Aminopropanol reacts with benzyl chloroformate in a biphasic system (dioxane/water) with sodium bicarbonate:
Key Data:
Oxidation of Alcohol to Ketone
Primary alcohols resist direct oxidation to ketones, necessitating alternative strategies:
TEMPO-Mediated Oxidation
Using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with bis(acetoxy)iodobenzene (BAIB) in acetonitrile/water:
Limitations: Overoxidation to carboxylic acids may occur without precise stoichiometry.
Chlorination of the Oxidized Intermediate
The ketone-containing intermediate undergoes chlorination at the γ-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
Optimization:
-
Solvent: Anhydrous DCM to prevent hydrolysis.
-
Temperature: 0°C to room temperature.
Alternative Route via Chloroacetylation
This method constructs the chloro-ketone moiety before carbamate formation.
Synthesis of 3-Chloro-2-Oxopropylamine
Chloroacetonitrile is hydrolyzed to chloroacetamide, followed by Hofmann rearrangement:
Challenges:
-
Low yields in Hofmann rearrangement (~40%).
-
Requires rigorous purification to isolate the amine.
Carbamate Formation
The amine is protected with benzyl chloroformate as in Section 1.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and safety:
-
Continuous Flow Reactors: Enhance mixing and heat transfer during carbamate formation.
-
Catalytic Hydrogenation: For deprotection steps (if needed), using 5% Pd/C under 10–50 psi H₂.
-
Solvent Recovery: Ethyl acetate and DCM are recycled via distillation.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Direct Carbamate | 60–75% | Low | High |
| Stepwise (Oxidation) | 50–65% | Moderate | Moderate |
| Chloroacetylation | 40–55% | High | Low |
Key Considerations:
-
Purity: Direct carbamate formation minimizes side products.
-
Cost: Stepwise synthesis requires expensive oxidizing agents (TEMPO, BAIB).
Reaction Optimization and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-chloro-2-oxopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The oxopropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used to replace the chloro group.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different substituents.
Hydrolysis: The corresponding amine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Benzyl N-(3-chloro-2-oxopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in electrophilic reactions, further contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogs with Varied Protecting Groups
The choice of protecting groups significantly impacts synthetic routes and stability. Key analogs include:
Key Findings :
- Benzyl vs. tert-Butyl: The benzyl group (Cbz) offers compatibility with hydrogenolysis, while tert-butyl (Boc) is stable under basic conditions but cleaved by acids. This dichotomy enables sequential deprotection in multi-step syntheses .
- Synthetic Utility : Benzyl carbamates are often used in intermediates for antibiotics or enzyme inhibitors, whereas Boc-protected analogs are favored in solid-phase peptide synthesis .
Analogs with Modified Substituents
Substituent variations alter electronic properties, solubility, and bioactivity:
Key Findings :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for benzyl N-(3-chloro-2-oxopropyl)carbamate?
- Methodology :
- Route 1 : React benzyl chloroformate with 3-chloro-2-oxopropylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Route 2 : Non-Kolbe electrolysis of N-protected precursors, optimizing current density and solvent polarity to enhance yield .
Q. How is this compound characterized for structural confirmation?
- Analytical Workflow :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the benzyl group (δ 7.3–7.4 ppm for aromatic protons) and the carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂ClNO₃, expected m/z 241.05) .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/Cl ratios .
Q. What purification techniques are effective for isolating this compound?
- Protocol :
- Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate impurities. Monitor fractions via TLC .
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to obtain high-purity crystals. Validate purity via HPLC (≥95%) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Troubleshooting Strategy :
- Dynamic Effects : Investigate rotational barriers around the carbamate group using variable-temperature NMR.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX for refinement and ORTEP-3 for visualization of bond angles and torsion angles .
Q. What experimental design optimizes reaction yield for large-scale synthesis?
- Design of Experiments (DoE) :
- Parameters : Vary temperature (0–25°C), solvent (THF vs. DCM), and stoichiometry (1:1 to 1:1.2 amine:chloroformate).
- Outcome : Higher yields (>90%) achieved in DCM at 0°C with excess benzyl chloroformate (1.2 equiv) .
Q. What mechanistic role do the 3-chloro and 2-oxo groups play in nucleophilic substitution reactions?
- Reactivity Analysis :
- 3-Chloro Group : Acts as a leaving group in SN₂ reactions, enabling substitution with amines or thiols.
- 2-Oxo Group : Enhances electrophilicity of the adjacent carbon, facilitating nucleophilic attack. Validate via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .
Q. How does the crystal structure inform conformational stability?
- Crystallographic Workflow :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data.
- Refinement : Apply SHELXL for structure solution, identifying hydrogen bonding between the carbamate carbonyl and chloro group. Report space group (e.g., P2₁/c) and unit cell parameters .
Q. How do structural analogs (e.g., tert-butyl derivatives) compare in stability and reactivity?
- Comparative Study :
- Stability : Tert-butyl analogs exhibit greater steric protection of the carbamate group, reducing hydrolysis rates compared to benzyl derivatives.
- Reactivity : Benzyl groups enhance π-π stacking in crystallography, while tert-butyl derivatives improve solubility in non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
